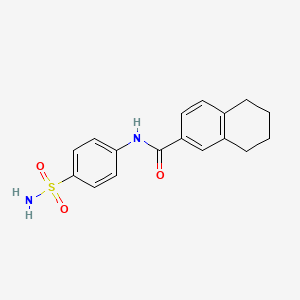

N-(4-磺酰苯基)-5,6,7,8-四氢萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-Sulfamoylphenyl)acetamide” is a compound that has been mentioned in various scientific resources . Sulfonamides, the class of compounds to which it belongs, are known to exhibit antibacterial, anticancer, and antithyroid properties, and promote insulin secretion .

Synthesis Analysis

A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .

Chemical Reactions Analysis

The condensation of sulfanilamide with acid anhydrides produced the corresponding amide derivatives, which on treatment with hydrazine hydrate yielded the hydrazones .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been determined using various methods. For example, the melting points of synthesized compounds were determined in open glass capillaries .

科学研究应用

合成和抗癌应用

N-(4-磺酰苯基)-5,6,7,8-四氢萘-2-甲酰胺衍生物的一个显着应用是在癌症研究领域。例如,某些与 N-(4-磺酰苯基)-5,6,7,8-四氢萘-2-甲酰胺相关的苯基氨基磺酰基-1,4-萘醌衍生物对各种人类癌细胞系表现出有效的细胞毒活性。还观察到这些化合物诱导癌细胞凋亡和细胞周期停滞,表明它们作为抗癌剂的潜力 (Ravichandiran 等人,2019)。

抗凝特性

另一个应用领域是抗凝药物的开发。N-(4-磺酰苯基)-5,6,7,8-四氢萘-2-甲酰胺的某些衍生物已被合成并评估其抗凝作用。这些研究有助于理解该化合物在为需要抗凝的疾病创造新治疗方法方面的潜力 (Nguyen 和 Ma,2017)。

在聚合物科学中的应用

在聚合物科学领域,该化合物的衍生物已被用于合成新型聚酰胺。由各种二羧酸合成的这些聚酰胺在有机溶剂中表现出良好的溶解性并表现出高热稳定性,使其在各种工业应用中很有用 (Gutch 等人,2003)。

抗分枝杆菌活性

萘-甲酰胺衍生物的抗分枝杆菌特性也存在大量研究。这些化合物对各种分枝杆菌菌株表现出有希望的活性,这对于开发新的分枝杆菌感染治疗方法至关重要 (Goněc 等人,2016)。

催化中的配体

此外,N-(4-磺酰苯基)-5,6,7,8-四氢萘-2-甲酰胺的衍生物已被研究作为催化过程中的配体。它们在促进(杂)芳基氯化物与亚磺酸盐偶联方面显示出有效性,这是一个在制药中很重要的过程 (Ma 等人,2017)。

PET成像应用

在医学影像学中,某些萘-磺酰胺衍生物已被合成用于正电子发射断层扫描 (PET) 成像,特别是用于对人类 CCR8 成像。这项研究有助于开发肿瘤学和免疫学中更有效的诊断工具 (Wang 等人,2008)。

作用机制

Target of Action

The primary targets of N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide are the α-class cytosolic human carbonic anhydrases (hCAs) and bacterial β-CAs from Mycobacterium tuberculosis . Carbonic anhydrases (CAs) are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton . This reaction is fundamental to several important pathophys

属性

IUPAC Name |

N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c18-23(21,22)16-9-7-15(8-10-16)19-17(20)14-6-5-12-3-1-2-4-13(12)11-14/h5-11H,1-4H2,(H,19,20)(H2,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBPBJFIMIJLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)

![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)